molecular formula C8H8BrN3O2 B8794505 (2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol

(2-Bromo-5H-pyrrolo[2,3-b]pyrazine-5,7-diyl)dimethanol

Cat. No. B8794505
M. Wt: 258.07 g/mol
InChI Key: REUFRRWFHBFBDR-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a stirred solution of (2-bromo-7-hydroxymethyl-pyrrolo[2,3-b]pyrazin-5-yl)-methanol (0.525 g, 2.03 mmol) in 200 mL of acetone at 40° C. was added a solution of CrO3 (0.832 g, 8.32 mmol) and H2SO4 (1.32 g, 13.4 mmol) in water (3 ml). Then the reaction was stirred at 40° C. for 16 hours then filtered through Celite. The filtrate was evaporated at 40° C. under reduced pressure to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (0.527 g) as an off-white solid. LCMS: (M+H)+=264; 1H NMR (300 MHz, DMSO-d6): δ 13.04 (s, 1H), 8.53 (s, 1H), 8.45 (s, 1H), 5.63 (s, 1H).
Quantity
0.525 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
0.832 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([CH2:11][OH:12])=[CH:9][N:8](CO)[C:5]2=[N:6][CH:7]=1.[OH:15]S(O)(=O)=O>CC(C)=O.O>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([OH:12])=[O:15])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.525 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)N(C=C2CO)CO
Name
CrO3
Quantity
0.832 g
Type
reactant
Smiles
Name
Quantity
1.32 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Then the reaction was stirred at 40° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)NC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.527 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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